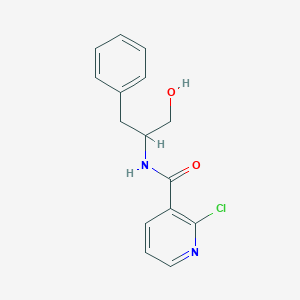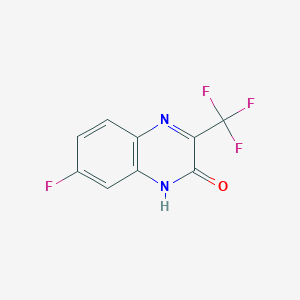
3-Methylcinnamonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylcinnamonitrile is an organic compound with the chemical formula C10H9N. It is a derivative of cinnamonitrile, characterized by the presence of a methyl group attached to the aromatic ring. This compound is known for its applications in various fields, including perfumery and pharmaceuticals, due to its distinctive aroma and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methylcinnamonitrile can be synthesized through several methods. One common approach involves the Heck reaction, where 4-iodotoluene reacts with acrylonitrile in the presence of a palladium catalyst and N,N-dimethylformamide as the solvent. The reaction is typically carried out at 100°C for 10 hours, yielding a high percentage of the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The scalability of the Heck reaction makes it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylcinnamonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives of this compound .
Applications De Recherche Scientifique
3-Methylcinnamonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of infections.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties .
Mécanisme D'action
The mechanism of action of 3-Methylcinnamonitrile involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of microorganisms, leading to cell death. The compound may also interfere with essential metabolic pathways, inhibiting the growth and proliferation of pathogens .
Comparaison Avec Des Composés Similaires
Cinnamonitrile: The parent compound, lacking the methyl group.
4-Methylcinnamonitrile: A positional isomer with the methyl group at the para position.
Cinnamaldehyde: A related compound with an aldehyde group instead of a nitrile group.
Uniqueness: 3-Methylcinnamonitrile is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This structural variation can lead to differences in aroma, solubility, and biological activity compared to its analogs .
Propriétés
Numéro CAS |
28446-71-1 |
|---|---|
Formule moléculaire |
C10H9N |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
3-(3-methylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H9N/c1-9-4-2-5-10(8-9)6-3-7-11/h2-6,8H,1H3 |
Clé InChI |
QMICLBLOVTXNIY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Benzonitrile, 5-formyl-2-[3-(trifluoromethyl)phenoxy]-](/img/structure/B8315444.png)




